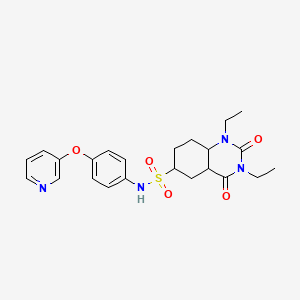

2-(1-adamantyl)-N-(4-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1-ADAMANTYL)-4-METHYL-2-AZETIDINONE” is similar to the one you’re asking about . It has a linear formula of C14H21NO . Another related compound is “2-(1-ADAMANTYL)-4-METHYLPHENOL” with a molecular formula of C17H22O .

Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula. For example, “2-(1-ADAMANTYL)-4-METHYLPHENOL” has a molecular formula of C17H22O .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. For example, “P-(1-ADAMANTYL)TOLUENE” has a melting point of 99 °C, a boiling point of 329.5±12.0 °C (Predicted), and a density of 1.054±0.06 g/cm3 (20 ºC 760 Torr) .科学的研究の応用

Adamantyl Analogs as Analgesic Drugs

Adamantyl analogues, including structures related to "2-(1-adamantyl)-N-(4-methylphenyl)acetamide," have been studied for their potent analgesic properties. These compounds exhibit selective antagonism of the TRPA1 channel, which is a key player in nociception, without affecting TRPM8 or TRPV1 channels. This selective action offers a promising avenue for developing new analgesic medications with targeted mechanisms of action (Fresno et al., 2014).

Antimicrobial and Antiviral Activity

N-(1-Adamantyl)acetamide and its derivatives, which share a core structure with "2-(1-adamantyl)-N-(4-methylphenyl)acetamide," are starting compounds in the synthesis of biologically active aminoadamantanes. These compounds possess antimicrobial and antiviral activity, highlighting their potential in treating and preventing diseases like influenza, herpes, and pneumonia (Khusnutdinov et al., 2011).

Cytotoxic Activity in Cancer Research

Some novel sulfonamide derivatives, incorporating adamantyl groups, have shown cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines in vitro. These findings suggest that adamantyl-based compounds could be valuable in developing new anticancer drugs (Ghorab et al., 2015).

Cholinesterase Inhibitory Activities for Alzheimer's Disease

Adamantyl-based ester derivatives have been studied for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease. Compounds with specific substituents showed potent inhibition, indicating the potential for developing treatments for neurological conditions (Kwong et al., 2017).

Material Science Applications

Adamantyl-containing polyamide-imides (PAIs) have been developed for various industrial applications, leveraging the unique properties of the adamantyl group to enhance thermal stability and mechanical strength. These materials are promising for use in high-performance composites and coatings (Liaw & Liaw, 2001).

Antitubercular Activity

Hybrids of 1,2,3-triazole-adamantylacetamide have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds demonstrated promising activity, indicating the potential of adamantyl derivatives in treating tuberculosis (Addla et al., 2014).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(1-adamantyl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-13-2-4-17(5-3-13)20-18(21)12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYNTFHMFFHDCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-adamantyl)-N-(4-methylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2590005.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2590008.png)

![(E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2590010.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2590011.png)

![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)

![[(4,5-Dimethyl-3-nitrophenyl)sulfonyl]-3-pyridylamine](/img/structure/B2590017.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2590020.png)

![N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid](/img/structure/B2590024.png)

![7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2590025.png)